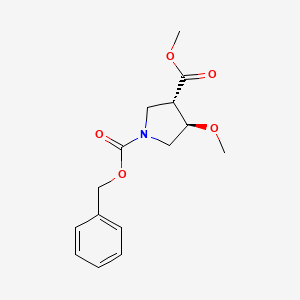

rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl (3S,4R)-4-methoxypyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-19-13-9-16(8-12(13)14(17)20-2)15(18)21-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMFPFKIQZDXSD-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CN(C[C@@H]1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The introduction of benzyl, methyl, and methoxy groups is achieved through selective functionalization reactions. Specific reagents and catalysts are used to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Research Implications

Biological Activity

rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate (CAS No. 2386461-85-2) is a chiral compound with a molecular formula of C15H19NO5 and a molecular weight of 293.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of this compound is characterized by a pyrrolidine ring with two carboxylate groups and a methoxy group. The stereochemistry at the 3 and 4 positions is critical for its biological activity.

Research indicates that compounds similar to rel-(3S,4R)-1-benzyl derivatives exhibit various biological activities due to their ability to interact with specific biological targets:

- Antioxidant Properties : Pyrrolidine derivatives have been shown to possess antioxidant capabilities, which can protect cells from oxidative stress .

- Anticancer Activity : Some studies suggest that related compounds may induce apoptosis in cancer cells through pathways involving p53 and Fas signaling .

- Antimicrobial Effects : The structural features of these compounds may contribute to their antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes .

Anticancer Research

A study investigating derivatives of pyrrolidine compounds demonstrated that certain structural modifications could enhance their efficacy against cancer cell lines. For instance, compounds with specific substitutions on the benzyl group showed improved cytotoxic effects against gastric cancer cells, indicating potential for further development as anticancer agents .

Antimicrobial Studies

In another investigation, the synthesis of pyrrolidine derivatives led to the discovery of compounds that exhibited significant antibacterial activity against multi-drug resistant strains. These findings suggest that rel-(3S,4R)-1-benzyl derivatives could serve as lead compounds for developing new antibiotics .

Data Table: Biological Activities

Q & A

Q. What are the critical steps and optimization strategies for synthesizing rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine-1,3-dicarboxylate?

The synthesis involves multi-step organic reactions, including:

- Protection of functional groups : Tert-butyl or benzyl groups are used to protect reactive sites (e.g., amino or carboxylate groups) during intermediate steps .

- Stereochemical control : Reaction conditions (temperature, pH, catalysts) are optimized to preserve the desired (3S,4R) configuration. For example, chiral auxiliaries or asymmetric catalysis may be employed .

- Deprotection and purification : Final steps involve removing protecting groups and using HPLC or column chromatography to isolate the product with ≥95% purity .

Q. How is the stereochemistry and purity of this compound validated experimentally?

- Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm stereochemistry by analyzing coupling constants and diastereotopic proton splitting patterns .

- Chiral HPLC : Separates enantiomers to verify enantiomeric excess (ee) and detect impurities .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reaction design of this compound?

- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing optimal reaction conditions .

- Machine learning : Analyzes experimental datasets to identify correlations between reaction parameters (e.g., solvent polarity, catalyst loading) and yield/stereoselectivity .

- Microreactor simulations : Models flow dynamics and heat transfer to scale up synthesis while maintaining stereochemical integrity .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Kinetic vs. thermodynamic control : Adjusting reaction temperature and time can favor one pathway over another. For example, lower temperatures may stabilize a kinetic product with undesired stereochemistry, requiring re-optimization .

- Cross-validation with analogs : Compare results to structurally similar compounds (e.g., tert-butyl vs. benzyl-protected derivatives) to identify steric or electronic factors influencing stereoselectivity .

- In-situ monitoring : Real-time techniques like FTIR or Raman spectroscopy track reaction progress and intermediate formation .

Q. How do structural modifications (e.g., substituent changes) impact biological interactions?

- Comparative studies : Analogues with altered substituents (e.g., hydroxyl vs. methoxy groups) are tested for binding affinity to targets like enzymes or receptors. For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| rel-(3S,4R)-1-Benzyl 3-methyl 4-methoxypyrrolidine | 4-OCH | Higher metabolic stability due to reduced oxidation |

| (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine | 4-CH, 3-NH | Enhanced receptor binding but lower solubility |

- SPR/NMR binding assays : Quantify interactions with biological targets to correlate structure-activity relationships (SAR) .

Q. What advanced techniques are used to study reaction mechanisms involving this compound?

- Isotope labeling : or deuterium tracing identifies proton transfer steps in catalytic cycles .

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms in cyclization or esterification reactions .

- Cryogenic electron microscopy (cryo-EM) : Visualizes transient intermediates in solid-phase synthesis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.